

Application Note: Structural Elucidation of 5-Methoxysterigmatocystin using NMR and Mass Spectrometry

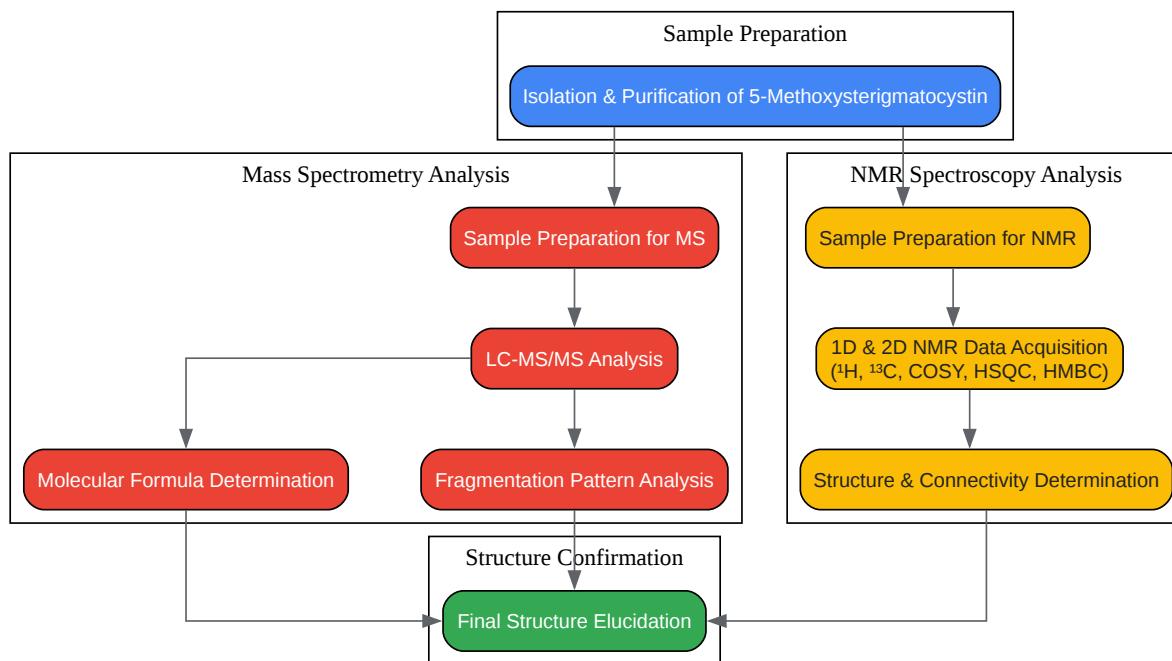
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Methoxysterigmatocystin*

Cat. No.: B1238474

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin is a mycotoxin produced by several species of fungi, including *Aspergillus versicolor*. It is a derivative of sterigmatocystin, a known carcinogen, and is of significant interest to researchers in toxicology, food safety, and drug development due to its potential biological activities. Accurate structural elucidation is the foundation for understanding its bioactivity and metabolism. This application note provides detailed protocols for the structural characterization of **5-Methoxysterigmatocystin** using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural Elucidation Workflow

The overall workflow for the structural elucidation of **5-Methoxysterigmatocystin** involves isolation and purification, followed by parallel analysis by high-resolution mass spectrometry to determine the molecular formula and NMR spectroscopy to establish the chemical structure and stereochemistry.

[Click to download full resolution via product page](#)

Caption: General workflow for the structural elucidation of **5-Methoxysterigmatocystin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

- Accurately weigh 5-10 mg of purified **5-Methoxysterigmatocystin**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is fully dissolved to avoid line broadening.

2. NMR Data Acquisition:

- Instrument: 500 MHz (or higher) NMR spectrometer.
- Experiments:
 - ^1H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon environments.
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting molecular fragments.
- Typical Parameters:
 - Temperature: 298 K
 - ^1H Spectral Width: 0-15 ppm
 - ^{13}C Spectral Width: 0-200 ppm
 - Refer to instrument-specific standard parameters for pulse sequences and acquisition times.

3. Data Processing and Analysis:

- Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
- Perform Fourier transformation, phase correction, and baseline correction.
- Calibrate the spectra using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
- Integrate the ^1H NMR signals and determine coupling constants.
- Analyze the 2D spectra to build the molecular structure fragment by fragment.

NMR Data for 5-Methoxysterigmatocystin

The following tables summarize the ^1H and ^{13}C NMR data for **5-Methoxysterigmatocystin** in CDCl_3 .^{[1][2]}

Table 1: ^1H NMR Data (500 MHz, CDCl_3)

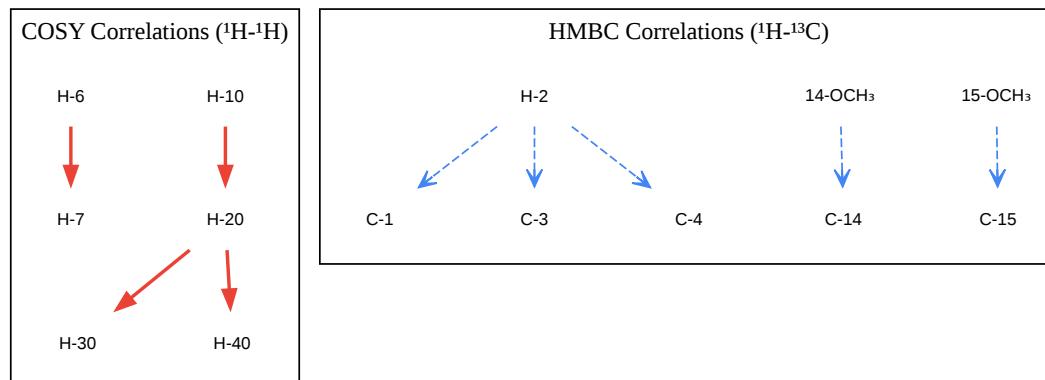

Position	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
2	6.48	s	
4	6.52	dd	2.0, 2.5
6	7.22	d	9.0
7	6.72	d	9.0
10	6.86	d	7.0
14-OCH ₃	3.96	s	
15-OCH ₃	4.03	s	
20	4.90	ddd	7.0, 2.5, 2.0
30	5.54	dd	2.5, 2.5
8-OH	12.64	s	

Table 2: ^{13}C NMR Data (75 MHz, CDCl_3)[1]

Position	Chemical Shift (δ , ppm)
1	163.3
2	90.6
3	164.6
4	106.8
4a	144.7
5	139.4
6	120.4
7	109.5
8	155.3
8a	109.6
9	181.3
9a	106.1
10	113.3
10a	154.0
14-OCH ₃	57.7
15-OCH ₃	56.8
20	48.2
30	102.6
40	145.3

Key 2D NMR Correlations

The following diagram illustrates the key COSY and HMBC correlations that are instrumental in assembling the structure of **5-Methoxysterigmatocystin**.

[Click to download full resolution via product page](#)

Caption: Key COSY and HMBC correlations for **5-Methoxysterigmatocystin**.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in confirming the structure.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

- Prepare a stock solution of **5-Methoxysterigmatocystin** (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Dilute the stock solution to a working concentration (e.g., 1 $\mu\text{g}/\text{mL}$) with the initial mobile phase composition.
- If analyzing from a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.

2. LC-MS/MS System and Parameters:

- Liquid Chromatograph: A UHPLC or HPLC system.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
 - Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Mode: Full scan for accurate mass determination and MS/MS for fragmentation analysis.
 - Collision Energy: Optimize for characteristic fragmentation (e.g., ramp from 10-40 eV).

3. Data Analysis:

- Determine the accurate mass of the parent ion and use it to calculate the elemental composition.
- Analyze the MS/MS spectrum to identify characteristic fragment ions.
- Compare the observed fragmentation pattern with the proposed structure to confirm its identity.

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data

Parameter	Observed Value
Molecular Formula	C ₁₉ H ₁₄ O ₇
Calculated Monoisotopic Mass	354.0739
Observed [M+H] ⁺ (m/z)	355.0812

Table 4: Major MS/MS Fragment Ions

Precursor Ion [M+H] ⁺ (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
355.0812	340.0579	CH ₃
355.0812	325.0346	2 x CH ₃
355.0812	312.0603	C ₂ H ₃ O
355.0812	297.0371	C ₂ H ₄ O ₂

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of **5-Methoxysterigmatocystin**. The detailed protocols and data presented in this application note can serve as a valuable resource for researchers involved in the analysis of mycotoxins and other natural products. The unambiguous structural assignment is a critical step for further studies on the toxicological and pharmacological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. View of Photosensitizer ability of 5-methoxysterigmatocystin isolated from aquatic fungus *Acremonium persicinum* | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 2. ejbiotechnology.info [ejbiotechnology.info]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of 5-Methoxysterigmatocystin using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238474#nmr-and-mass-spectrometry-for-5-methoxysterigmatocystin-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com